molecular formula C3H6N4O2S2 B2506623 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide CAS No. 1057308-26-5

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Cat. No. B2506623
CAS RN: 1057308-26-5
M. Wt: 194.23
InChI Key: NSDUELZAWLIVGA-UHFFFAOYSA-N
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Description

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is a derivative of 5-amino-1,3,4-thiadiazole-2-sulfonamide, which is known for its role as an inhibitor of the enzyme carbonic anhydrase. This enzyme is involved in various physiological processes, including the regulation of pH and ion balance in tissues. The compound's relevance in medicinal chemistry stems from its potential use in designing drugs that target carbonic anhydrase isozymes, which are implicated in conditions such as glaucoma, epilepsy, and altitude sickness .

Synthesis Analysis

The synthesis of 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives, including the N-methyl variant, typically involves the reaction of appropriate sulfonamides with reagents that facilitate the formation of the thiadiazole ring. Although the specific synthesis of the N-methyl derivative is not detailed in the provided papers, the general approach to synthesizing such compounds would likely involve the introduction of a methyl group to the amino moiety of 5-amino-1,3,4-thiadiazole-2-sulfonamide through a suitable alkylation reaction .

Molecular Structure Analysis

The molecular structure of 5-amino-1,3,4-thiadiazole-2-sulfonamide has been characterized by X-ray crystallography, revealing a strong interaction between the NH2 group and the thiadiazole ring. The sulfonamido moiety adopts a distorted arrangement around the sulfur atom. These structural features are crucial for the compound's interaction with carbonic anhydrase, as they facilitate binding to the zinc ion in the enzyme's active site .

Chemical Reactions Analysis

The chemical reactivity of 5-amino-1,3,4-thiadiazole-2-sulfonamide is influenced by its molecular structure. The NH2 group and the thiadiazole ring contribute to the compound's ability to form hydrogen bonds and interact with the zinc ion of carbonic anhydrase. The sulfonamide group's distorted arrangement may also play a role in the compound's reactivity, particularly in the formation of metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been studied using various spectroscopic techniques, including infrared and Raman spectroscopy. These studies, supported by quantum chemistry calculations, have provided insights into the vibrational modes of the molecule and its potential energy distribution. The compound's interaction with metals has been characterized, revealing that its complexes with various metal ions are potent inhibitors of carbonic anhydrase isozymes .

Scientific Research Applications

Sulfonamides: Medicinal Chemistry and Applications

Sulfonamides and Therapeutic Potentials : Sulfonamides, which include "5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide," have been extensively utilized in clinical settings. These compounds are integral to many drugs, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and anticancer agents, showcasing their versatile medicinal applications. Recent patents and research have highlighted the development of sulfonamides as selective antiglaucoma drugs, antitumor agents, and diagnostic tools. Novel drugs, like apricoxib and pazopanib, which incorporate sulfonamide groups, demonstrate significant antitumor activities, indicating the ongoing need for innovative sulfonamide compounds to address various health conditions (Carta, Scozzafava, & Supuran, 2012).

Antiparasitic Activities : Thiadiazole derivatives, including those related to "this compound," have shown promising antileishmanial and antimalarial activities. These activities are especially crucial in tropical and sub-tropical regions where leishmaniasis and malaria pose serious public health challenges. The antiparasitic effectiveness of thiadiazole derivatives, particularly against drug-resistant strains, underscores the potential of these compounds in developing novel therapeutic agents for these diseases (Tahghighi & Babalouei, 2017).

Expanding the Scope of Sulfonamides

Broadening Medicinal Applications : The continuous exploration of sulfonamides has led to the discovery of their broad bioactive spectrum. Through chemical modifications, sulfonamide derivatives have been found to exhibit antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic properties. This wide range of activities indicates the vast potential of sulfonamides in medicinal chemistry and their development value in creating new therapeutic agents (He Shichao et al., 2016).

Antimicrobial and Anti-inflammatory Properties : Sulfonamides, including thiadiazole derivatives, have been extensively studied for their antimicrobial and anti-inflammatory properties. These compounds have shown significant activity against various microbial and bacterial strains, highlighting their importance in addressing infections and inflammatory conditions. The continued research and development of thiadiazole-based sulfonamides for these applications are crucial for advancing therapeutic strategies and drug design (Faruk Alam, 2018).

Mechanism of Action

Target of Action

The primary target of 5-Amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is the human carbonic anhydrase B (HCA-B) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, HCA-B, by binding to it . This interaction inhibits the activity of the enzyme, thereby affecting the balance of carbon dioxide and bicarbonate in the body. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Pharmacokinetics

It is known that the compound is a white solid powder that is slightly soluble in water . This suggests that its bioavailability may be influenced by factors such as its formulation and the route of administration.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, its stability may be affected by factors such as temperature and pH.

Safety and Hazards

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is an experimental teratogen . When heated to decomposition, it emits very toxic fumes of NOx, Na2O, and SOx .

Future Directions

The future directions for 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Their synthesis methods could also be optimized for better yields and milder reaction conditions .

properties

IUPAC Name

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O2S2/c1-5-11(8,9)3-7-6-2(4)10-3/h5H,1H3,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDUELZAWLIVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methylamine (2M in THF, 40 mmol) was added to a suspension of 5-acetylamino-1,3,4-thiadiazole-2-sulfonyl chloride (10 mmol) (prepared as described in Bioorg. Med. Chem. 5, 515, 1997) in THF (10 mL) at −20° C. The mixture was stirred at room temperature over night and evaporated to dryness. The crude methylsulfonamide was suspended in EtOH (15 mL) and added 4N HCl in dioxane (15 mL) and heated for 4 h at 80° C. and then cooled to room temperature and evaporated to dryness to give crude 5-amino-1,3,4-thiadiazole-2-sulfonic acid methylamide.
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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